molecular formula C18H21N3O3 B2459548 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-(3,4-dimethylphenyl)acetic acid CAS No. 2220171-82-2

2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-(3,4-dimethylphenyl)acetic acid

Cat. No. B2459548
CAS RN: 2220171-82-2
M. Wt: 327.384
InChI Key: ZMKCLOOGDQZBOU-UHFFFAOYSA-N
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Description

The compound contains a diazirine group, which is a type of diazo compound that has a three-membered ring structure containing two nitrogen atoms . Diazirines are often used in photoaffinity labeling studies because they can form a covalent bond with a target molecule when exposed to ultraviolet light .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazirine ring, possibly through a diazo transfer reaction, and the introduction of the but-3-ynyl group, likely through a Sonogashira coupling or similar reaction .


Chemical Reactions Analysis

As mentioned, diazirines are often used in photoaffinity labeling studies, so one potential reaction for this compound would be covalent bonding with a target molecule upon exposure to ultraviolet light . The but-3-ynyl group could potentially be involved in a variety of other reactions, depending on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid moiety would likely make the compound acidic. The compound’s reactivity towards light is conferred by the diazirine group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If used in photoaffinity labeling, the mechanism would involve the formation of a covalent bond with a target molecule upon exposure to ultraviolet light .

Future Directions

Potential future directions for research involving this compound could include further exploration of its reactivity and potential applications in photoaffinity labeling or other areas of chemical biology .

properties

IUPAC Name

2-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-2-(3,4-dimethylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-5-9-18(20-21-18)10-8-15(22)19-16(17(23)24)14-7-6-12(2)13(3)11-14/h1,6-7,11,16H,5,8-10H2,2-3H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKCLOOGDQZBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)NC(=O)CCC2(N=N2)CCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-(3,4-dimethylphenyl)acetic acid

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